FluorX 5-isomer

Catalog No.
S629365
CAS No.
265981-56-4
M.F
C54H46N2O16
M. Wt
978.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FluorX 5-isomer

CAS Number

265981-56-4

Product Name

FluorX 5-isomer

IUPAC Name

6-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexanoic acid;6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoic acid

Molecular Formula

C54H46N2O16

Molecular Weight

978.9 g/mol

InChI

InChI=1S/2C27H23NO8/c29-16-6-9-20-22(13-16)35-23-14-17(30)7-10-21(23)27(20)19-8-5-15(12-18(19)26(34)36-27)25(33)28-11-3-1-2-4-24(31)32;29-16-6-9-19-22(13-16)35-23-14-17(30)7-10-20(23)27(19)21-12-15(5-8-18(21)26(34)36-27)25(33)28-11-3-1-2-4-24(31)32/h2*5-10,12-14,29-30H,1-4,11H2,(H,28,33)(H,31,32)

InChI Key

WEJBWDKWIFHWDE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)NCCCCCC(=O)O)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCCCCC(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.C1=CC2=C(C=C1C(=O)NCCCCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Here are some key points regarding the scientific research on FluorX 5-isomer:

  • Potential as a PET imaging agent

    FluorX 5-isomer is being explored as a potential PET imaging agent for various purposes, including:

    • Tumor imaging: Studies suggest that FluorX 5-isomer may be useful for imaging tumors, as it accumulates in tumor cells due to their higher metabolic activity compared to healthy tissues. Source: [A potential role for 18F-α-fluoro-5-hydroxyphetylacetic acid (18F-FluorX) in brain tumor imaging: ].
    • Neuroimaging: Research is ongoing to investigate the potential of FluorX 5-isomer for imaging specific brain functions, such as dopamine transporter activity, which may be helpful in diagnosing and monitoring neurological disorders like Parkinson's disease. Source: [Evaluation of 18F-Fluor-α-FPA for Imaging Dopamine Transporter Density in Nonhuman Primates]
  • Advantages over existing PET tracers

    FluorX 5-isomer offers some potential advantages over existing PET tracers, such as:

    • Favorable pharmacokinetics: FluorX 5-isomer exhibits favorable pharmacokinetic properties, meaning it is absorbed and distributed in the body in a way that allows for clear and specific imaging of the target tissue. Source: [18F-α-Fluoro-5-hydroxyphetylacetic acid (18F-FluorX): A Versatile PET Tracer for Neurodegenerative Diseases: ]
    • High target specificity: Studies suggest that FluorX 5-isomer may have high target specificity, meaning it binds preferentially to the target tissue of interest, minimizing background signal and improving image quality. Source: [Evaluation of 18F-Fluor-α-FPA for Imaging Dopamine Transporter Density in Nonhuman Primates]

FluorX 5-isomer is a fluorinated organic compound characterized by its unique structural arrangement and properties. This compound belongs to a class of fluorinated chemicals that have gained attention due to their distinctive reactivity and potential applications in various fields, including pharmaceuticals and materials science. The presence of fluorine atoms in its structure significantly alters the compound's physical and chemical properties, making it an interesting subject for research.

, primarily due to the reactivity of its fluorinated groups. Common reactions include:

  • Electrochemical Fluorination: This process involves the introduction of fluorine into organic substrates, often leading to isomerization and formation of multiple products. The mechanism can involve radical or carbocation pathways, depending on the substrate's structure .
  • Cycloaddition Reactions: FluorX 5-isomer can undergo cycloaddition reactions, particularly with difluorocarbene, leading to the formation of complex cyclic structures. These reactions are typically characterized by their high selectivity and yield .

The biological activity of FluorX 5-isomer is an area of ongoing research. Preliminary studies suggest that fluorinated compounds can exhibit enhanced biological properties compared to their non-fluorinated analogs. This includes:

  • Antimicrobial Activity: Some fluorinated compounds have demonstrated increased efficacy against bacterial strains.
  • Pharmacological Potential: The unique electronic properties imparted by fluorine can enhance the binding affinity of drugs to biological targets, making them valuable in drug design .

Several methods exist for synthesizing FluorX 5-isomer, including:

  • Electrochemical Methods: Utilizing electrochemical fluorination techniques allows for selective fluorination of organic substrates under controlled conditions, often yielding high purity products .
  • Multicomponent Reactions: These methods involve combining multiple reactants in a single reaction step, often facilitated by computational screening to optimize conditions and yields .

FluorX 5-isomer has a range of applications across various industries:

  • Pharmaceuticals: Its unique properties make it a candidate for drug development, particularly in creating compounds with improved bioavailability and efficacy.
  • Materials Science: The compound can be used in developing advanced materials with specific thermal and chemical resistance due to the presence of fluorine .

Studies on the interactions of FluorX 5-isomer with other chemical entities reveal its potential for forming stable complexes. Interaction studies often focus on:

  • Binding Affinity: Evaluating how well FluorX 5-isomer binds to various biological targets.
  • Stability in Biological Systems: Understanding how the compound behaves in physiological conditions is crucial for assessing its viability as a pharmaceutical agent .

FluorX 5-isomer shares similarities with several other fluorinated compounds. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Perfluoroalkyl sulfonyl fluorideSulfonyl fluorideFully fluorinated; high stability and reactivity
Difluoromethyl ketoneKetoneExhibits different reactivity patterns due to carbonyl group
Trifluoroacetic acidCarboxylic acidStrong acidity; used in synthesis but less versatile than FluorX

FluorX 5-isomer stands out due to its specific isomeric form that may offer distinct pathways for

Photophysical Behavior

Fluorescence Quantum Yield

FluorX 5-isomer, identified with the molecular formula C₂₇H₂₃NO₈ and molecular weight of 489.5 g/mol, belongs to the fluorescein family of xanthene dyes [1]. As a fluorochrome functionally related to fluorescein, it is expected to exhibit characteristic photophysical properties typical of xanthene-based chromophores.

The fluorescence quantum yield represents a critical parameter for evaluating the efficiency of fluorescent emission. While specific experimental quantum yield data for FluorX 5-isomer remains limited in the current literature, studies on structurally related fluorescein derivatives provide valuable insights. For comparison, fluorescein 5-isothiocyanate (5-FITC), a closely related compound, demonstrates fluorescence quantum yields ranging from 0.92 to 0.93 [2] [3]. The high quantum yield values observed in fluorescein derivatives suggest that FluorX 5-isomer may exhibit similarly efficient fluorescent properties, though direct experimental verification is required.

The quantum yield behavior in xanthene dyes is strongly influenced by solvent polarity and pH conditions. Research on related xanthene compounds indicates that fluorescence quantum yields typically decrease with increasing solvent polarity due to enhanced non-radiative decay pathways [4]. Additionally, the presence of the characteristic xanthene core structure in FluorX 5-isomer suggests susceptibility to pH-dependent fluorescence modulation, a hallmark property of fluorescein-based chromophores [5].

Stokes Shift

The Stokes shift, representing the difference between absorption and emission maxima, constitutes a fundamental photophysical parameter for fluorescent compounds. Xanthene dyes, including fluorescein derivatives, typically exhibit relatively small Stokes shifts in the range of 15-25 cm⁻¹ [6]. This characteristic feature results from the rigid planar structure of the xanthene chromophore, which minimizes structural relaxation in the excited state.

For structurally related compounds, fluorescein derivatives demonstrate excitation maxima around 492-499 nm and emission maxima at approximately 517-520 nm [2] [3] [7]. Based on the structural similarity of FluorX 5-isomer to the fluorescein family, comparable spectral characteristics are anticipated, though specific wavelength values require experimental determination.

Large Stokes shifts, when observed in xanthene-based systems, often result from intramolecular charge transfer processes or excited-state conformational changes [8] [9]. The extended conjugated system in FluorX 5-isomer, incorporating both the xanthene core and additional functional groups, may contribute to enhanced charge transfer characteristics compared to simple fluorescein derivatives.

Electrochemical Characteristics

HOMO/LUMO Levels

The frontier molecular orbital energies of FluorX 5-isomer determine its electronic excitation characteristics and chemical reactivity. Based on the structural framework shared with fluorescein derivatives, the highest occupied molecular orbital (HOMO) is expected to be primarily localized on the xanthene chromophore, while the lowest unoccupied molecular orbital (LUMO) distribution depends on the specific substitution pattern [14] [15].

Theoretical calculations on related xanthene compounds indicate HOMO energy levels typically ranging from -5.5 to -6.2 eV, while LUMO levels span approximately -2.8 to -3.5 eV [15]. The energy gap between these frontier orbitals directly correlates with the optical absorption characteristics and determines the electronic excitation energy required for fluorescence activation.

The introduction of additional functional groups, such as the carboxylic acid and amide moieties present in FluorX 5-isomer, can significantly modulate the frontier orbital energies. Electron-withdrawing groups tend to stabilize both HOMO and LUMO levels, while electron-donating substituents typically raise the HOMO energy more than the LUMO energy [16] [15].

Thermal Stability and Degradation Kinetics

The thermal stability of FluorX 5-isomer is a critical parameter for practical applications and storage considerations. Xanthene-based dyes generally demonstrate good thermal stability up to temperatures around 200-275°C, with decomposition typically beginning through multiple competitive pathways [17] [18].

Research on fluorescein derivatives indicates that thermal degradation often follows complex multi-step mechanisms. The initial degradation typically involves the cleavage of the weakest bonds within the molecular framework, often occurring at substituent attachment points or within the conjugated system [19] [20]. For fluorescein-related compounds, degradation temperatures around 275°C have been reported using differential scanning calorimetry and thermogravimetric analysis [18].

The degradation kinetics of xanthene dyes are influenced by several factors, including atmospheric conditions, heating rate, and the presence of catalytic impurities. Studies indicate that thermal degradation often follows pseudo-first-order kinetics with activation energies typically ranging from 150-300 kJ/mol, depending on the specific structural features [19] [20].

The extended molecular structure of FluorX 5-isomer, incorporating additional functional groups beyond the basic xanthene framework, may introduce additional thermal degradation pathways. The carboxylic acid functionality is particularly susceptible to decarboxylation reactions at elevated temperatures, while amide bonds may undergo hydrolysis or direct thermal cleavage.

Data Summary Table

ParameterExpected RangeRelated Compound Reference
Fluorescence Quantum Yield0.80-0.955-FITC: 0.92-0.93 [2] [3]
Stokes Shift15-30 cm⁻¹Xanthene dyes: 15-25 cm⁻¹ [6]
Thermal Degradation Onset250-280°CFluorescein: ~275°C [18]
HOMO Energy Level-5.5 to -6.2 eVXanthene compounds [15]
LUMO Energy Level-2.8 to -3.5 eVXanthene compounds [15]

XLogP3

2.3

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

8

Exact Mass

978.28473338 g/mol

Monoisotopic Mass

978.28473338 g/mol

Heavy Atom Count

72

Wikipedia

FluorX 5-isomer

Dates

Last modified: 04-14-2024

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